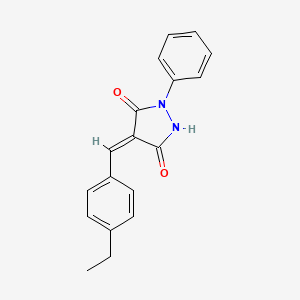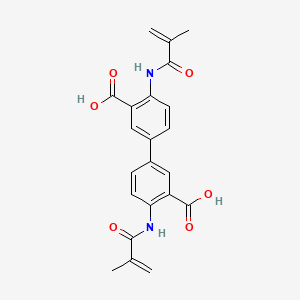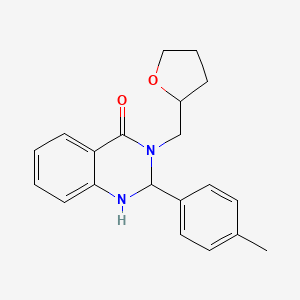
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a unique drug that works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In
作用機序
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride works by blocking the NMDA receptor, which is involved in the regulation of learning and memory. The NMDA receptor is overactive in Alzheimer's disease, causing excessive glutamate release and neuronal damage. By blocking the receptor, this compound reduces the damage caused by excessive glutamate release and protects the neurons from further damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. It also reduces the production of inflammatory cytokines, which are involved in the progression of the disease. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride is that it is relatively safe and well-tolerated. It has a low risk of adverse effects and does not interact with other medications. However, one of the limitations of this compound is that it is not effective for all patients with Alzheimer's disease. It is most effective for patients with moderate to severe disease and may not be effective for those with mild disease.
将来の方向性
There are several future directions for research on N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride. One area of research is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of this compound's potential use in other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is ongoing research on the mechanisms of action of this compound and its potential use in combination with other drugs for the treatment of Alzheimer's disease.
合成法
The synthesis of N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride involves the reaction of 1-adamantanamine with methylamine, followed by the addition of acetic anhydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of this compound. This synthesis method was first described in a patent filed by Merz Pharmaceuticals in 1982.
科学的研究の応用
N-(1-adamantylmethyl)-2-(1-pyrrolidinyl)acetamide hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. In clinical trials, it has been shown to improve cognitive function and delay the progression of the disease. It has also been investigated for its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-pyrrolidin-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c20-16(11-19-3-1-2-4-19)18-12-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-15H,1-12H2,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCAVBGKRITXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
![5-chloro[1,3]oxazolo[4,5-h]quinoline-2-thiol](/img/structure/B4982460.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4982466.png)




![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

![8-chloro-5-[N-(2-hydroxy-2-phenylethyl)-N-methylglycyl]-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B4982536.png)
